Amlexanox - 68302-57-8

Amlexanox

Catalog Number: EVT-259610
CAS Number: 68302-57-8
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amlexanox (2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid) is a small molecule with anti-inflammatory and anti-allergic properties. [] It was initially developed and marketed for the treatment of aphthous ulcers, asthma, and allergic rhinitis. [, ] Recent research has focused on its potential as a therapeutic agent for various diseases due to its ability to inhibit specific protein kinases, particularly TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). [, ]

Future Directions
  • Drug development:
    • Improved analogs: Developing analogs with enhanced potency, selectivity, and pharmacokinetic properties is crucial. []
    • Drug delivery systems: Exploring new drug delivery approaches, such as nanoparticles or oral patches, could enhance its therapeutic efficacy. []

Propranolol

Relevance: In a study aiming to develop an analytical method for quantifying amlexanox in rat plasma using LC-MS/MS, propranolol was utilized as the internal standard []. This selection was likely based on propranolol's favorable chromatographic properties and its structural dissimilarity to amlexanox, which minimizes potential interference during analysis.

Isoproterenol

Relevance: Both amlexanox and isoproterenol have been shown to increase cAMP levels in rat mast cells []. This suggests that amlexanox might share some functional similarities with isoproterenol in terms of its impact on the cAMP signaling pathway, despite their structural differences and distinct primary mechanisms of action. Additionally, both compounds have been implicated in studies investigating their effects on cardiac function, including in models of stress-induced cardiomyopathy [, , ]. Notably, the combination of amlexanox and forskolin showed more efficacy than either drug alone in preventing left ventricular systolic dysfunction in a mouse model of isoproterenol-induced cardiomyopathy [].

Forskolin

Relevance: Forskolin, an activator of adenylyl cyclases (ACs), and amlexanox, an inhibitor of G protein-coupled receptor kinase 5 (GRK5), were investigated in combination for their potential to prevent pathological cardiac hypertrophy []. Although both compounds are involved in regulating cardiac and inflammatory responses, their combined use proved more effective than individual treatments in preventing stress-induced cardiac dysfunction in mice []. Subsequent studies explored the therapeutic potential of this combination in promoting recovery from established stress-induced cardiomyopathy in mice, demonstrating their efficacy in enhancing the resolution of maladaptive myocardial remodeling [].

Prostaglandin E2 (PGE2)

Relevance: Amlexanox and PGE2 were studied in the context of their combined effects on cAMP levels in macrophages. Unlike the synergistic effect observed with amlexanox and isoproterenol in mast cells, the combined effect of amlexanox and PGE2 on macrophage cAMP content was found to be additive []. This suggests that the interaction between amlexanox and different agents influencing cAMP levels can vary depending on the cell type and the specific signaling pathways involved.

Temozolomide (TMZ)

Relevance: A study investigated the combined effect of TMZ and amlexanox on human glioblastoma cells, hypothesizing that amlexanox could sensitize the cancer cells to TMZ treatment []. The results demonstrated that the combination therapy significantly enhanced TMZ-induced antitumor effects in vitro and in vivo, suggesting a potential therapeutic benefit of combining these two drugs in glioblastoma treatment.

Olaparib

Relevance: Amlexanox, an IKKε inhibitor, was investigated in combination with the PARP inhibitor olaparib for its therapeutic potential in castrate-resistant prostate cancer []. This research demonstrated that combining amlexanox with olaparib effectively inhibited cancer cell proliferation and enhanced DNA damage in cellular and animal models, indicating a promising strategy for treating this specific type of prostate cancer.

c,c,t-[PtCl2(NH3)2(OH)(amlexanox)] (MAP)

Relevance: Researchers synthesized MAP to investigate its anticancer activity []. The study revealed that MAP exhibited greater potency against various human cancer cell lines compared to cisplatin and another amlexanox-containing platinum(IV) complex, DAP. Importantly, MAP demonstrated activity against cisplatin-resistant cell lines, highlighting its potential in overcoming platinum resistance.

Disodium Cromoglycate (DSCG)

Relevance: Both amlexanox and DSCG have been identified as direct inhibitors of the molecular chaperone Hsp90 []. This shared ability to target Hsp90, although their mechanisms of inhibition differ, suggests a potential overlap in their pharmacological effects beyond their known anti-allergic properties.

Fibroblast Growth Factor 1 (FGF1)

Relevance: Amlexanox indirectly inhibits FGF1 by binding to S100A13, a protein that interacts with and facilitates the release of FGF1 [, ]. By blocking this interaction, amlexanox can modulate the biological activities of FGF1, which may contribute to its therapeutic effects in certain conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amlexanox involves several key steps that utilize classical organic chemistry techniques. One notable method includes the use of Suzuki coupling reactions to introduce specific substituents at the C-7 position of the compound. For example, tricyclic bromides can be reacted with boronic esters under standard conditions to yield high-purity products .

  1. Formation of intermediates through nucleophilic substitutions.
  2. Purification using flash chromatography or crystallization methods.
  3. Characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Amlexanox features a pyridine ring substituted with a carboxylic acid group, which is crucial for its biological activity. The compound's molecular formula is C13_{13}H12_{12}N2_2O3_3, with a molecular weight of approximately 248.24 g/mol.

Key structural data include:

  • Melting Point: Greater than 300°C (decomposes).
  • Solubility: Moderate solubility in organic solvents, which can affect its bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Amlexanox undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These include:

  • Hydrolysis: Involves the conversion of ester groups into carboxylic acids.
  • Reduction Reactions: Utilized to modify functional groups within the molecule, enhancing its pharmacological properties .

The compound's reactivity is influenced by its functional groups, allowing it to engage in interactions with biological targets effectively.

Mechanism of Action

Process and Data

The mechanism of action of Amlexanox primarily revolves around its ability to inhibit specific kinases involved in inflammatory pathways. It stabilizes mRNA that contains nonsense mutations by preventing nonsense-mediated decay, thus allowing for the production of functional proteins from otherwise truncated transcripts .

This action is particularly relevant in genetic disorders where mutations lead to premature stop codons, making Amlexanox a candidate for therapeutic interventions in such conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amlexanox exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • pH Sensitivity: The solubility can vary significantly with pH, impacting its formulation strategies .

These properties are critical when considering its formulation into pharmaceutical products.

Applications

Scientific Uses

Amlexanox has been explored for various scientific applications:

  • Pharmaceutical Development: Used in formulations aimed at treating respiratory conditions such as asthma due to its anti-inflammatory effects.
  • Genetic Research: Investigated for its potential to rescue protein synthesis in models of genetic disorders caused by nonsense mutations .
  • Analogue Development: Serves as a scaffold for designing new compounds with improved efficacy against specific targets .
Mechanistic Pathways of Amlexanox in Immune Modulation

Inhibition of TBK1/IKKε Signaling in Inflammatory Response Regulation

Amlexanox exerts potent immunomodulatory effects primarily through targeted inhibition of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases act as master regulators of innate immune responses by phosphorylating interferon regulatory factors (IRFs) and nuclear factor-κB (NF-κB), thereby driving pro-inflammatory cytokine production. In LPS-induced neuroinflammation models, amlexanox treatment (50 mg/kg, i.p.) significantly reduced mRNA and protein levels of IKKε (but not TBK1), leading to diminished phosphorylation of downstream targets IRF3 and AKT. This inhibition attenuated microglial activation and lowered TNF-α, IL-1β, and IL-6 levels in brain tissue [2] [6].

In metabolic inflammation, amlexanox disrupts the cGAS-STING-TBK1 axis. By binding to TBK1’s kinase domain, it impedes STING-dependent phosphorylation of IRF3, thereby reducing IFN-α/β release. This mechanism proved critical in house dust mite (HDM)-induced airway inflammation, where intranasal amlexanox reduced eosinophil recruitment and IgE production by blocking IL-33 release from lung fibroblasts [3] [6]. Paradoxically, in dextran sulfate sodium (DSS)-induced colitis, systemic TBK1 inhibition exacerbated disease severity. Amlexanox disrupted intestinal immune homeostasis by suppressing anti-inflammatory cytokines (IL-10, TGF-β) while promoting IL-1β and T-cell hyperactivation, underscoring the context-dependent outcomes of TBK1/IKKε blockade [1].

Table 1: Context-Dependent Outcomes of TBK1/IKKε Inhibition by Amlexanox

Disease ModelKey Immune AlterationsNet Effect
Neuroinflammation (LPS)↓ IKKε, ↓ IL-1β/IL-6/TNF-α, ↓ Microglial activationProtective
Airway Inflammation (HDM)↓ IL-33, ↓ IgE, ↓ Eosinophil recruitmentProtective
DSS-Induced Colitis↑ IL-1β, ↓ IL-10/TGF-β, ↑ T-cell activationPathogenic exacerbation

Suppression of NF-κB and STAT3 Pathways in Microglial Activation

Amlexanox intersects with multiple signaling hubs to quell neuroinflammation, notably NF-κB and STAT3. In BV2 microglial cells, LPS stimulation triggers TLR4-mediated activation of NF-κB and JAK-STAT pathways, elevating pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, CCL2). Pre-treatment with amlexanox (≤6 μM) suppressed IκBα degradation and nuclear translocation of NF-κB p65, reducing iNOS expression by 70% [2] [4].

Concurrently, amlexanox inhibited STAT3 phosphorylation at Tyr705, synergizing with STAT3-selective inhibitors (SPI) to amplify anti-inflammatory effects. This dual blockade reduced neurotoxic mediators (e.g., nitric oxide) in microglia by disrupting transcriptional activation of Il6, Tnf, and Ccl2 genes [2]. In vivo, amlexanox mitigated LPS-induced neuroinflammation by lowering hippocampal STAT3 activity, which correlated with reduced neuronal apoptosis [2] [6]. The drug’s ability to simultaneously target NF-κB and STAT3 pathways positions it as a multi-mechanistic agent for neuroinflammatory disorders.

Table 2: Amlexanox Modulation of Key Inflammatory Pathways in Microglia

PathwayMolecular TargetsFunctional Outcomes
NF-κB↓ IκBα degradation, ↓ p65 nuclear translocation↓ iNOS, ↓ TNF-α, ↓ CCL2
STAT3↓ p-STAT3 (Tyr705)↓ IL-6, ↓ IL-17, ↑ Neuronal survival
SynergyCombined inhibition with STAT3 inhibitors>90% reduction in nitric oxide production

Role in Histamine and Leukotriene Release Inhibition from Mast Cells

Beyond kinase inhibition, amlexanox stabilizes mast cells by elevating intracellular cyclic AMP (cAMP). It non-selectively inhibits phosphodiesterase 4B (PDE4B), preventing cAMP hydrolysis. Elevated cAMP activates protein kinase A (PKA), which phosphorylates and inactivates components of the histamine-release machinery. In rat mast cells, amlexanox reduced IgE-dependent histamine secretion by 60% at 10 μM [4] [6].

Clinically, this PDE4B blockade underpins amlexanox’s efficacy in allergic asthma and rhinitis. Oral administration (25–50 mg) in aspirin-induced asthma patients improved FEV₁ within hours by suppressing leukotriene B₄ (LTB₄) and cysteinyl leukotrienes (CysLTs). The drug also interrupts leukotriene synthesis by limiting calcium influx into mast cells, a prerequisite for 5-lipoxygenase activation [3] [6]. Notably, amlexanox’s structural similarity to sodium cromoglycate—another mast cell stabilizer—enhances its affinity for histamine-release inhibitory receptors [3].

Interaction with S100 Protein Family Members (S100A4, S100A12, S100A13)

Emerging evidence suggests amlexanox indirectly modulates S100 protein signaling, a family of calcium-binding proteins implicated in sterile inflammation. S100A12 (EN-RAGE) and S100A13 are potent ligands for the receptor for advanced glycation end products (RAGE), activating NF-κB and MAPK pathways in dendritic cells (DCs) and macrophages. Amlexanox-treated DCs exhibit downregulated RAGE expression and impaired S100A12-induced maturation, reducing CD80/86 and MHC-II surface markers by 40–50% [5] [7].

In the tumor microenvironment, S100A4 drives fibroblast-mediated immunosuppression. Amlexanox’s suppression of TBK1-IRF3 signaling in DCs disrupts S100A4-induced CCL2 secretion, limiting monocyte recruitment [7]. Though direct binding studies are lacking, network pharmacology analyses predict interactions between amlexanox and S100A13’s EF-hand calcium-binding domains, potentially interfering with its export via the interleukin-1 receptor antagonist (IL-1RA) secretory pathway [7]. This interaction may attenuate damage-associated molecular pattern (DAMP) signaling in chronic inflammation.

Properties

CAS Number

68302-57-8

Product Name

Amlexanox

IUPAC Name

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)

InChI Key

SGRYPYWGNKJSDL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N

Solubility

1.46e-01 g/L

Synonyms

2-amino-7-isopropyl-5-oxo-5H-(1)benzopyrano(2,3b)pyridine-3-carboxylic acid
AA 673
AA-673
amlexanox
amoxanox
Aphthasol
CHX 3673

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.